molecular formula C8H9Cl2NO2S B6256343 N-(2,6-dichlorophenyl)ethane-1-sulfonamide CAS No. 560072-11-9

N-(2,6-dichlorophenyl)ethane-1-sulfonamide

Cat. No.: B6256343
CAS No.: 560072-11-9
M. Wt: 254.13 g/mol
InChI Key: KFMUJPRKALTEJE-UHFFFAOYSA-N
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Description

N-(2,6-dichlorophenyl)ethane-1-sulfonamide is a chemical compound with the molecular formula C8H9Cl2NO2S It is characterized by the presence of a sulfonamide group attached to an ethane chain, which is further substituted with a 2,6-dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dichlorophenyl)ethane-1-sulfonamide typically involves the reaction of 2,6-dichloroaniline with ethanesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Dichloromethane or another suitable organic solvent

    Reaction Time: Several hours to overnight

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dichlorophenyl)ethane-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable catalyst or under thermal conditions.

Major Products Formed

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(2,6-dichlorophenyl)ethane-1-sulfonamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,6-dichlorophenyl)ethane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, inhibiting enzyme activity. The 2,6-dichlorophenyl group may enhance binding affinity through hydrophobic interactions and van der Waals forces.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-dichlorophenyl)ethane-1-sulfonamide
  • N-(3,5-dichlorophenyl)ethane-1-sulfonamide
  • N-(2,6-difluorophenyl)ethane-1-sulfonamide

Uniqueness

N-(2,6-dichlorophenyl)ethane-1-sulfonamide is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. The 2,6-dichloro substitution pattern may confer distinct steric and electronic properties compared to other isomers, affecting its interaction with molecular targets and its overall efficacy in various applications.

Properties

CAS No.

560072-11-9

Molecular Formula

C8H9Cl2NO2S

Molecular Weight

254.13 g/mol

IUPAC Name

N-(2,6-dichlorophenyl)ethanesulfonamide

InChI

InChI=1S/C8H9Cl2NO2S/c1-2-14(12,13)11-8-6(9)4-3-5-7(8)10/h3-5,11H,2H2,1H3

InChI Key

KFMUJPRKALTEJE-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)NC1=C(C=CC=C1Cl)Cl

Purity

95

Origin of Product

United States

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